Cas no 680579-51-5 (tetramethylenebis(triphenylphosphonium bromide))
680579-51-5 structure
Product Name:tetramethylenebis(triphenylphosphonium bromide)
Numero CAS:680579-51-5
MF:C40H38Br2P2
MW:740.48525094986
CID:968522
PubChem ID:3084237
Update Time:2025-04-19
tetramethylenebis(triphenylphosphonium bromide) Proprietà chimiche e fisiche
Nomi e identificatori
-
- tetramethylenebis(triphenylphosphonium bromide)
- (Butane-1,4-diyl)bis(triphenylphosphanium) dibromide
- SCHEMBL2446042
- Phosphonium,1,1'-(1,4-butanediyl)bis[1,1,1-triphenyl-,bromide(1:2)
- Tetramethylenebis(triphenylphosphonium) dibromide
- triphenyl(4-triphenylphosphaniumylbutyl)phosphanium;dibromide
- FT-0637242
- AKOS017345148
- Butane-1,4-diylbis(triphenylphosphonium) bromide
- NS00052607
- DTXSID10935218
- Tetramethylenebis(triphenylphosphonium bromide
- 1,4-Bis(triphenylphosphonio)butane dibromide
- Butane-1,4-diylbis(triphenylphosphonium)bromide
- WTFXVDWCEPLDDY-UHFFFAOYSA-L
- EINECS 239-598-5
- 15546-42-6
- 680579-51-5
- DB-043271
- triphenyl(4-triphenylphosphaniumylbutyl)phosphonium dibromide
- triphenyl[4-(triphenylphosphaniumyl)butyl]phosphanium dibromide
- Phosphonium, 1,1'-(1,4-butanediyl)bis[1,1,1-triphenyl-, bromide (1:2)
-
- Inchi: 1S/C40H38P2.2BrH/c1-7-21-35(22-8-1)41(36-23-9-2-10-24-36,37-25-11-3-12-26-37)33-19-20-34-42(38-27-13-4-14-28-38,39-29-15-5-16-30-39)40-31-17-6-18-32-40;;/h1-18,21-32H,19-20,33-34H2;2*1H/q+2;;/p-2
- Chiave InChI: WTFXVDWCEPLDDY-UHFFFAOYSA-L
- Sorrisi: [Br-].[Br-].[P+](C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC=CC=1)CCCC[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 740.07950g/mol
- Massa monoisotopica: 738.08155g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 44
- Conta legami ruotabili: 11
- Complessità: 585
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 0Ų
tetramethylenebis(triphenylphosphonium bromide) Letteratura correlata
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
680579-51-5 (tetramethylenebis(triphenylphosphonium bromide)) Prodotti correlati
- 19845-69-3(1,6-Bis(diphenylphosphino)hexane)
- 7688-25-7(1,4-Bis(diphenylphosphino)butane)
- 22949-84-4(Butyltriphenylphosphonium iodide)
- 27721-02-4(1,5-Bis(diphenylphosphino)pentane)
- 41625-30-3(1,8-Bis(diphenylphosphino)octane)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Shenzhen Yaoyuan R&D Center Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Amadis Chemical Company Limited
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
CN Fornitore
Grosso